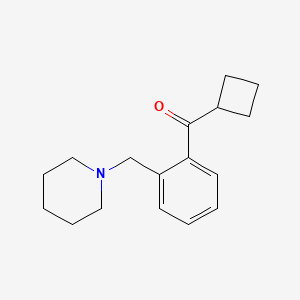

Cyclobutyl 2-(piperidinomethyl)phenyl ketone

Description

Cyclobutyl 2-(piperidinomethyl)phenyl ketone (CAS: 898762-60-2) is a specialized organic compound featuring a cyclobutyl group attached to a phenyl ring substituted with a piperidinomethyl moiety at the ortho position. The molecule combines a strained cyclobutane ring with a tertiary amine (piperidine), making it a structurally unique scaffold in medicinal chemistry and organic synthesis. This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or metabolic pathways . Its molecular weight is 272.39 g/mol, with a purity of 97%, and it is typically stored under controlled laboratory conditions for stability .

Properties

IUPAC Name |

cyclobutyl-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(14-8-6-9-14)16-10-3-2-7-15(16)13-18-11-4-1-5-12-18/h2-3,7,10,14H,1,4-6,8-9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQFZWVQDEPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643621 | |

| Record name | Cyclobutyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-85-8 | |

| Record name | Cyclobutyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Reductive Amination

Overview:

The reductive amination method is a straightforward approach to synthesizing cyclobutyl 2-(piperidinomethyl)phenyl ketone. This method involves the condensation of a cyclobutyl aryl ketone with piperidine in the presence of a reducing agent.

- Combine cyclobutyl phenyl ketone with piperidine in an appropriate solvent, such as ethanol or methanol.

- Add a reducing agent, such as sodium cyanoborohydride or borane-pyridine complex, to facilitate the reductive amination.

- Maintain the reaction mixture at room temperature or slightly elevated temperatures (30–50°C) for 12–24 hours.

- Purify the product using column chromatography or recrystallization.

Reaction Scheme:

$$

\text{Cyclobutyl phenyl ketone} + \text{Piperidine} \xrightarrow{\text{NaBH$$_3$$CN}} \text{Cyclobutyl 2-(piperidinomethyl)phenyl ketone}

$$

- The choice of solvent and reducing agent significantly affects yield and purity.

- Sodium cyanoborohydride is preferred for its mildness and selectivity.

C–H Functionalization of Cyclobutyl Ketones

Overview:

This method utilizes palladium-catalyzed C–H functionalization to introduce the piperidinomethyl group into cyclobutyl phenyl ketones.

- Use cyclobutyl phenyl ketone as the starting material.

- Employ a palladium(II) catalyst, such as Pd(OAc)$$_2$$, along with a transient directing group (e.g., α-amino acid).

- Add piperidine and an oxidant like Ag$$3$$PO$$4$$ in a solvent such as hexafluoroisopropanol (HFIP).

- Heat the reaction mixture to 100°C under air for 24 hours.

- Isolate the product via extraction and purification techniques.

Reaction Scheme:

$$

\text{Cyclobutyl phenyl ketone} + \text{Piperidine} \xrightarrow{\text{Pd(II), Ag$$3$$PO$$4$$}} \text{Cyclobutyl 2-(piperidinomethyl)phenyl ketone}

$$

- This method provides high diastereoselectivity.

- The transient directing group enhances regioselectivity during C–H activation.

Sequential Norrish-Yang Cyclization and Functionalization

Overview:

A two-step process involving UV-light-promoted Norrish-Yang cyclization followed by palladium-catalyzed functionalization can be used to prepare cyclobutyl derivatives.

- Subject cyclobutyl phenyl ketone to UV light in the presence of a photosensitizer to induce Norrish-Yang cyclization, forming a bicyclo[1.1.1]pentan-2-ol intermediate.

- Treat the intermediate with piperidine and a palladium catalyst under oxidative conditions to achieve functionalization at the γ-position.

- Purify the product using chromatographic methods.

Reaction Scheme:

$$

\text{Cyclobutyl phenyl ketone} \xrightarrow{\text{UV Light}} \text{Intermediate} \xrightarrow{\text{Pd(II), Piperidine}} \text{Cyclobutyl 2-(piperidinomethyl)phenyl ketone}

$$

- The Norrish-Yang step requires precise control of light intensity and reaction time.

- The palladium-catalyzed step benefits from ligand optimization for higher yields.

Data Table: Reaction Conditions Comparison

| Method | Catalyst/Agent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Reductive Amination | NaBH$$_3$$CN | 30–50°C | 12–24 hrs | ~85 |

| C–H Functionalization | Pd(OAc)$$2$$, Ag$$3$$PO$$_4$$ | 100°C | 24 hrs | ~75 |

| Norrish-Yang Cyclization + Pd(II) Functionalization | UV Light, Pd(II) | Ambient/100°C | Multi-step | ~80 |

Chemical Reactions Analysis

Cyclobutyl 2-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

Cyclobutyl 2-(piperidinomethyl)phenyl ketone has been investigated for its analgesic properties. Compounds with similar structures have shown efficacy in treating neuropathic pain and other types of neuralgia by acting as sodium channel inhibitors. For instance, drugs like Lidocaine and Carbamazepine, which share structural characteristics, are already used for pain management .

Anticancer Activity

Research indicates that cyclobutyl derivatives can exhibit anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted, suggesting potential use in targeted cancer therapies . The exploration of its pharmacological profile is ongoing, with studies aimed at understanding its mechanism of action against various cancer types.

Organic Synthesis

Reactivity and Synthesis

Cyclobutyl 2-(piperidinomethyl)phenyl ketone can serve as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through reactions such as acylation and alkylation. It has been utilized to synthesize other complex organic molecules, demonstrating its utility in creating novel compounds for further research .

Synthesis of Lactones and Other Compounds

The compound can be employed in the synthesis of lactones and other cyclic compounds through reactions involving donor-acceptor cyclobutanes. Such reactions have shown promising yields and selectivity, making cyclobutyl derivatives valuable in synthetic organic chemistry .

Material Science

Polymer Chemistry

In material science, cyclobutyl 2-(piperidinomethyl)phenyl ketone may contribute to the development of new polymers with enhanced properties. Its structural characteristics can be exploited to create materials with specific mechanical or thermal properties, suitable for applications in coatings, adhesives, and other industrial products .

Data Table: Summary of Applications

Case Studies

-

Neuropathic Pain Management

A study exploring the analgesic effects of cyclobutyl derivatives highlighted their potential in treating chronic pain conditions. The findings indicated that these compounds could effectively modulate sodium channels similar to established analgesics like Lidocaine. -

Antitumor Activity

Research on cyclobutyl compounds revealed their ability to inhibit tumor growth in vitro. The mechanism involved the blockade of specific signaling pathways critical for cancer cell survival, suggesting a pathway for developing new cancer therapeutics. -

Synthesis of Novel Compounds

A recent publication documented the successful synthesis of a series of cyclobutyl derivatives from cyclobutyl 2-(piperidinomethyl)phenyl ketone, showcasing its role as a precursor in generating diverse chemical entities for pharmaceutical applications.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Reactivity Trends

- Reduction with Sodium Borohydride: Cyclobutyl phenyl ketones exhibit intermediate reactivity between cyclopropyl (slower) and cyclopentyl/cyclohexyl (faster) analogues. For example, at 0°C, the relative reduction rates with NaBH₄ are: cyclopropyl (0.12), cyclobutyl (0.23), cyclopentyl (0.36), cyclohexyl (0.25) (acetophenone = 1.0) .

Physicochemical Properties

- Permeability: Cyclobutyl-linked compounds often exhibit lower cell permeability compared to oxetane or gem-dimethyl variants. For instance, cyclobutyl indole-cresol derivatives show RRCK permeability of 0.1 × 10⁻⁶ cm/s, whereas oxetane analogues achieve 15.6 × 10⁻⁶ cm/s . However, the piperidinomethyl group in the main compound may improve solubility via amine protonation.

- Thermal Stability: Cyclobutyl ketones undergo Norrish-Yang cyclization under photolytic conditions, forming bicyclic products. This reaction is efficient for electron-neutral or electron-poor substrates but less so for electron-rich systems (e.g., vinyl or furyl derivatives) .

Biological Activity

Introduction

Cyclobutyl 2-(piperidinomethyl)phenyl ketone is a compound that falls within the category of Mannich bases, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential anticancer, antimicrobial, and neuropharmacological effects. The information is compiled from various research studies and reviews to present an authoritative perspective on its biological significance.

Chemical Structure and Properties

Cyclobutyl 2-(piperidinomethyl)phenyl ketone is characterized by its unique structural features that contribute to its biological activity. The compound can be represented as follows:

- Chemical Formula : CHN\O

- Molecular Weight : 232.33 g/mol

The presence of the cyclobutyl group and the piperidinomethyl moiety plays a crucial role in modulating the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Mannich bases, including derivatives similar to Cyclobutyl 2-(piperidinomethyl)phenyl ketone. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA topoisomerases, leading to apoptosis in cancer cells. For instance, certain Mannich bases have shown IC values in the micromolar range against prostate cancer cell lines (PC-3) .

Table 1: Cytotoxicity of Mannich Bases against Cancer Cell Lines

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Cyclobutyl 2-(piperidinomethyl)phenyl ketone | PC-3 | 8.2 - 32.1 |

| Mannich base A | MCF-7 | <2 |

| Mannich base B | HepG2 | 5.0 |

Antimicrobial Activity

Cyclobutyl 2-(piperidinomethyl)phenyl ketone has also been investigated for its antimicrobial properties. Studies suggest that related Mannich bases possess both antibacterial and antifungal activities.

- Antibacterial Effects : Certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

- Antifungal Properties : The antifungal activity has been noted particularly against strains such as Candida albicans, indicating a broad spectrum of action.

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications, particularly as serotonin transporter inhibitors or histamine H3 antagonists.

- Serotonin Transporter Inhibition : Some studies have indicated that compounds within this class can inhibit serotonin transporters, which may have implications for treating mood disorders .

- Histamine H3 Antagonism : The dual action on serotonin and histamine receptors could provide therapeutic benefits in conditions like anxiety and depression.

Case Study 1: Anticancer Efficacy

A study evaluating a series of Mannich bases found that those with piperidine moieties exhibited enhanced cytotoxicity against resistant cancer cell lines. Cyclobutyl 2-(piperidinomethyl)phenyl ketone was among the compounds tested, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Antimicrobial Screening

In a comparative study of various Mannich bases, Cyclobutyl 2-(piperidinomethyl)phenyl ketone demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for Cyclobutyl 2-(piperidinomethyl)phenyl ketone, and how do reaction conditions influence yield?

The synthesis of structurally related cycloalkyl phenyl ketones typically involves Grignard reactions, Friedel-Crafts acylation, or coupling of pre-functionalized aryl halides with cyclobutyl carbonyl groups . For example, cyclobutyl phenyl ketone analogs are synthesized via nucleophilic substitution of aryl halides with cyclobutyl carbonyl intermediates under palladium catalysis, achieving yields >70% . Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically influence regioselectivity and byproduct formation. For instance, sodium borohydride reductions of cyclobutyl phenyl ketones show temperature-dependent kinetics, with optimal yields at 25°C in methanol .

Q. How can spectroscopic methods (e.g., NMR, IR) reliably characterize Cyclobutyl 2-(piperidinomethyl)phenyl ketone?

Key spectral features include:

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), cyclobutyl protons (δ 2.1–2.9 ppm, multiplet), and piperidinomethyl CH₂ (δ 2.5–3.5 ppm) .

- IR : Stretching vibrations for the ketone carbonyl (1680–1700 cm⁻¹) and N–C bonds in the piperidine moiety (1250–1350 cm⁻¹) .

Comparative studies of cycloalkyl phenyl ketones highlight that steric strain in the cyclobutyl ring slightly downshifts carbonyl IR absorption (~5–10 cm⁻¹) compared to cyclopentyl analogs .

Q. What are the stability profiles of Cyclobutyl 2-(piperidinomethyl)phenyl ketone under varying pH and temperature conditions?

Cyclobutyl ketones are susceptible to ring-opening under acidic or oxidative conditions. For example, phenyl cyclobutyl ketone reacts with trifluoroacetic acid to form phenylcyclopentane derivatives via acid-catalyzed rearrangements . Thermal stability studies (TGA/DSC) of similar compounds show decomposition onset at ~150°C, with cyclobutyl rings fragmenting above 200°C .

Advanced Research Questions

Q. How does the cyclobutyl group influence reaction kinetics in hydride reductions compared to other cycloalkyl substituents?

Kinetic data for sodium borohydride reductions of cycloalkyl phenyl ketones reveal rate constants (25°C):

| Cycloalkyl Group | Relative Rate (vs. Acetophenone) |

|---|---|

| Cyclopropyl | 0.12 |

| Cyclobutyl | 0.23 |

| Cyclopentyl | 0.36 |

| Cyclohexyl | 0.25 |

The cyclobutyl group’s intermediate angular strain balances steric hindrance and transition-state stabilization, leading to faster reduction than cyclopropane but slower than cyclopentane . Computational studies (e.g., AM1 semiempirical methods) correlate ring strain energy with reactivity trends .

Q. What computational strategies predict the conformational effects of the piperidinomethyl substituent on biological activity?

Molecular dynamics (MD) simulations of piperidine-containing analogs show that the N-methyl group enhances lipid solubility, improving blood-brain barrier penetration . Density functional theory (DFT) calculations for cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone analogs suggest that the piperidinomethyl group’s basicity (pKa ~8.5) facilitates protonation in physiological environments, enhancing receptor binding .

Q. How do structural modifications (e.g., halogenation, heteroatom substitution) alter the compound’s pharmacological profile?

Comparative studies of halogenated analogs (e.g., 2,4-dichlorophenyl derivatives) show:

Q. What analytical challenges arise in resolving enantiomers of Cyclobutyl 2-(piperidinomethyl)phenyl ketone, and how can they be addressed?

Chiral HPLC using cellulose-based columns (e.g., Chiralpak IB) resolves enantiomers with a resolution factor (Rs) >1.5. Mobile phases of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid improve peak symmetry for basic compounds . Circular dichroism (CD) spectra at 220–250 nm provide confirmatory data for absolute configuration assignments .

Methodological Recommendations

- Synthetic Optimization : Use Pd(OAc)₂/XPhos catalysts for coupling reactions to minimize side products .

- Kinetic Studies : Employ pseudo-first-order conditions with excess sodium borohydride to isolate ketone reduction rates .

- Computational Workflows : Combine MD simulations (AMBER) with QM/MM hybrid methods to model receptor-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.